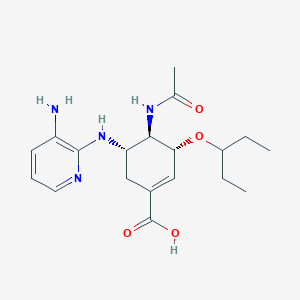
Influenza A virus-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Influenza A virus-IN-4 is a compound specifically designed to inhibit the replication of Influenza A virus. This compound is part of a class of antiviral agents that target the viral replication machinery, thereby preventing the virus from multiplying and spreading within the host organism. This compound has shown promise in preclinical studies for its efficacy in reducing viral load and mitigating the symptoms of influenza.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Influenza A virus-IN-4 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antiviral activity. The synthetic route may include:
Formation of the Core Structure: This involves the use of organic synthesis techniques to construct the basic molecular framework.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and potency.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: Influenza A virus-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Influenza A virus-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: Employed in research to understand the life cycle of Influenza A virus and its interaction with host cells.
Medicine: Investigated for its potential use in treating influenza infections, reducing viral load, and alleviating symptoms.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
作用機序
Influenza A virus-IN-4 exerts its effects by targeting the viral replication machinery. It binds to specific proteins involved in the replication process, inhibiting their function and preventing the virus from multiplying. The molecular targets include viral polymerase proteins and other components essential for viral RNA synthesis. By disrupting these pathways, this compound effectively reduces viral replication and spread.
類似化合物との比較
Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.
Zanamivir: Another antiviral drug that inhibits neuraminidase, an enzyme essential for viral replication.
Peramivir: An intravenous antiviral drug used for the treatment of influenza.
Uniqueness: Influenza A virus-IN-4 is unique in its specific targeting of the viral replication machinery, offering a different mechanism of action compared to neuraminidase inhibitors like oseltamivir and zanamivir. This unique targeting makes it a valuable addition to the arsenal of antiviral agents, particularly in cases where resistance to other drugs has developed.
特性
分子式 |
C19H28N4O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(3R,4R,5S)-4-acetamido-5-[(3-aminopyridin-2-yl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C19H28N4O4/c1-4-13(5-2)27-16-10-12(19(25)26)9-15(17(16)22-11(3)24)23-18-14(20)7-6-8-21-18/h6-8,10,13,15-17H,4-5,9,20H2,1-3H3,(H,21,23)(H,22,24)(H,25,26)/t15-,16+,17+/m0/s1 |
InChIキー |
OZSJOJZTMXIPQJ-GVDBMIGSSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC2=C(C=CC=N2)N)C(=O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC2=C(C=CC=N2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















